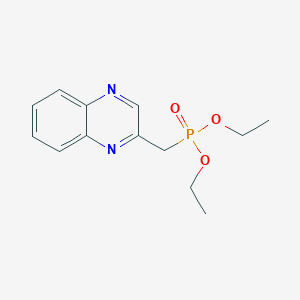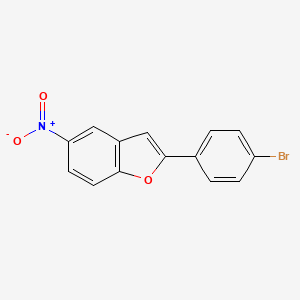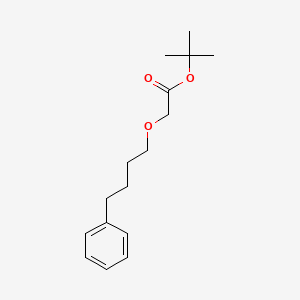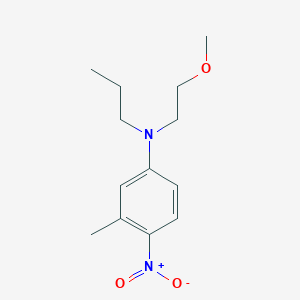
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzenamine, featuring a nitro group, a methoxyethyl group, a methyl group, and a propyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- typically involves multiple steps:
Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution, using 2-methoxyethyl chloride and a base such as sodium hydroxide.
Methylation: The methyl group is introduced through methylation, using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form various amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethyl and propyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the nitro and propyl groups.
Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-: Similar structure but has an additional methyl group.
Uniqueness
Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
821776-74-3 |
|---|---|
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C13H20N2O3/c1-4-7-14(8-9-18-3)12-5-6-13(15(16)17)11(2)10-12/h5-6,10H,4,7-9H2,1-3H3 |
Clé InChI |
OIYQDOPRPJDYNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


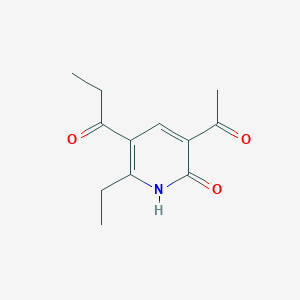
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)


![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)


